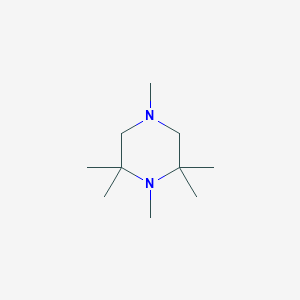
Piperazine,1,2,2,4,6,6-hexamethyl-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) is a chemical compound with the molecular formula C10H22N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) typically involves the alkylation of piperazine with methylating agents under controlled conditions. One common method is the reaction of piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of demethylated piperazine derivatives.
Substitution: The hexamethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-oxides of Piperazine,1,2,2,4,6,6-hexamethyl-(9CI).
Reduction: Demethylated piperazine derivatives.
Substitution: Piperazine derivatives with various functional groups replacing the methyl groups.
Aplicaciones Científicas De Investigación
Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The hexamethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound with no methyl substitutions.
N-Methylpiperazine: A derivative with a single methyl group on the nitrogen atom.
N,N’-Dimethylpiperazine: A derivative with two methyl groups on the nitrogen atoms.
Uniqueness
Piperazine,1,2,2,4,6,6-hexamethyl-(9CI) is unique due to its extensive methylation, which significantly alters its chemical properties and potential applications compared to its less substituted counterparts. The hexamethyl groups enhance its lipophilicity, stability, and binding affinity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
1,2,2,4,6,6-hexamethylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-11(5)8-10(3,4)12(9)6/h7-8H2,1-6H3 |
Clave InChI |
DXNKOCJWMTXRIK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC(N1C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


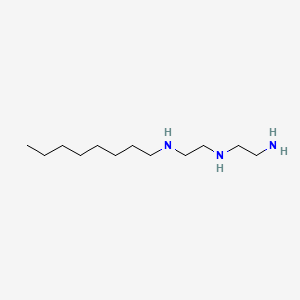
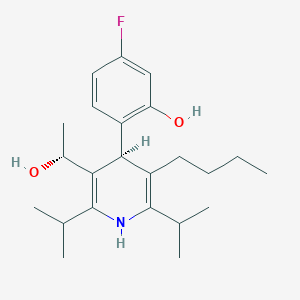
![carbamimidoyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]azanium;chloride](/img/structure/B13770026.png)

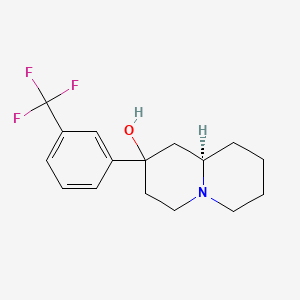
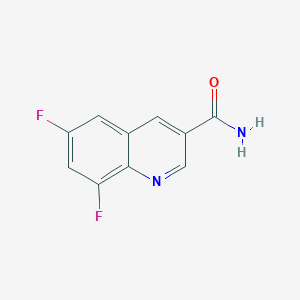
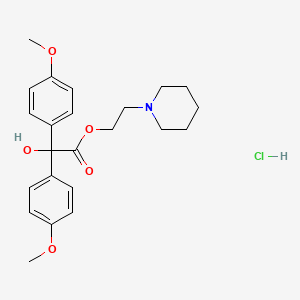

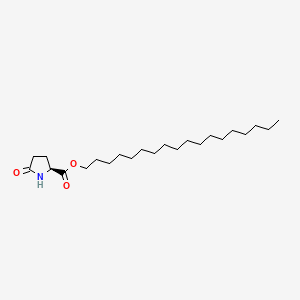
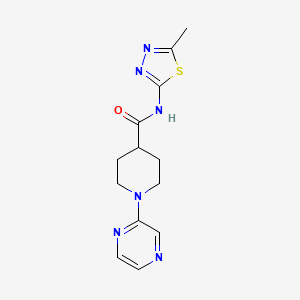
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)



